molecular formula C21H17NO4 B2577379 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide CAS No. 2097872-38-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide

Cat. No.: B2577379
CAS No.: 2097872-38-1
M. Wt: 347.37
InChI Key: ZYPKYDDCXHHLQG-UHFFFAOYSA-N
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Description

N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide characterized by a hydroxyethyl linker and a 4-(furan-2-yl)phenyl substituent.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-17(14-7-9-15(10-8-14)18-6-3-11-25-18)13-22-21(24)20-12-16-4-1-2-5-19(16)26-20/h1-12,17,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPKYDDCXHHLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxyethyl Substitution: The hydroxyethyl group is added through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.

    Final Amidation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid derivative of benzofuran and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Compound A : N-(4-Bromophenyl)furan-2-carboxamide
  • Structure : Features a furan-2-carboxamide core with a 4-bromophenyl substituent.
  • Key Differences: Lacks the benzofuran core and hydroxyethyl linker present in the target compound.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling, a method that could theoretically be adapted for synthesizing the target compound’s furan-phenyl group .
Compound B : N-[4-(2-Chlorobenzamido)-2-methylphenyl]-1-benzofuran-2-carboxamide
  • Structure : Shares the benzofuran-2-carboxamide core but substitutes the hydroxyethyl group with a 2-chlorobenzamido moiety and a methyl group on the phenyl ring.
  • Key Differences: The chloro and methyl groups may reduce solubility compared to the hydroxyethyl group in the target compound.

Physicochemical and Pharmacokinetic Implications

Property Target Compound Compound A Compound B
Molecular Weight ~407.4 g/mol (calculated) ~280.1 g/mol ~424.9 g/mol
Key Substituents Hydroxyethyl, furan-phenyl Bromophenyl Chlorobenzamido, methylphenyl
Predicted Solubility Moderate (hydroxyethyl enhances hydrophilicity) Low (bromine increases lipophilicity) Low (chloro and methyl reduce solubility)
Synthetic Complexity High (multiple coupling steps required) Moderate (Suzuki-Miyaura coupling) High (amide bond formation and methylation)

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide, a benzofuran derivative, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H19NO5
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 2097891-09-1

The structure features a benzofuran core substituted with a furan ring and a hydroxyethyl group, which are critical for its biological activity.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. The presence of specific functional groups in this compound contributes to its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells, primarily through the modulation of signaling pathways associated with cell survival and proliferation.
    • Studies suggest that the hydroxyl group at the C-6 position of the benzofuran is essential for its cytotoxic activity, enhancing binding interactions with cancer targets.
  • In Vitro Studies :
    • In studies involving human mammary gland epithelial cell lines (MCF-10A), the compound demonstrated potent antiproliferative effects, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have also been evaluated for antimicrobial properties.

  • Efficacy Against Bacterial Strains :
    • The compound exhibits antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, certain derivatives showed MIC values ranging from 0.78 μg/mL to 3.12 μg/mL against various strains .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the chemical structure significantly influence the biological activity of benzofuran derivatives:

ModificationEffect on Activity
Hydroxyl group at C-6Essential for antimicrobial activity
Substitution at N-phenylEnhances cytotoxic properties
HalogenationIncreases hydrophobicity and electron donation, boosting anticancer effects

Research indicates that para-substituted halogen atoms on the phenyl ring enhance cytotoxicity towards cancer cells while reducing toxicity to normal cells .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Study on Apoptotic Mechanisms :
    • A study involving various benzofuran derivatives demonstrated that those with specific substitutions exhibited enhanced apoptotic effects on HCT116 cancer cell lines, indicating a promising pathway for developing targeted cancer therapies .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antibacterial properties of benzofuran derivatives against clinical isolates of resistant bacterial strains, revealing significant efficacy and suggesting potential applications in treating infections .

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Microwave-assisted EDC78DMF, 70°C, 30 min
Conventional coupling52THF, RT, 24 h
Flow chemistry85Continuous flow, 100°C, 10 min

Q. Table 2. Key Biological Targets and Assays

Target ClassAssay TypeObserved Activity (IC₅₀)Reference
Kinase XFluorescent ATPase assay12.3 µM
Bacterial proteaseColorimetric substrateMIC: 8 µg/mL
Cancer cell line (MCF-7)MTT viability assay48% inhibition at 10 µM

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